molecular formula C14H15N B1272158 1-(4-Phenylphenyl)ethanamine CAS No. 86217-82-5

1-(4-Phenylphenyl)ethanamine

Cat. No. B1272158
CAS RN: 86217-82-5
M. Wt: 197.27 g/mol
InChI Key: QVLZRPPCCDKMPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions such as etherification, esterification, Gabriel reaction, and Friedel-Crafts acylation. For instance, 2-(Phenylthio)ethanamine was prepared from 2-phenylthio ethyl bromide using the Gabriel reaction, which is a method for synthesizing primary amines . Similarly, 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one was synthesized through a series of reactions starting from phenol . These methods could potentially be adapted for the synthesis of 1-(4-Phenylphenyl)ethanamine.

Molecular Structure Analysis

The molecular structure of compounds with phenyl and ethanone groups has been studied using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). For example, the structure of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane was confirmed by X-ray single crystal diffraction . These techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving phenyl and ethanone or ethanamine structures often include nucleophilic substitution and hyper-conjugative interactions. The stability of these molecules can be influenced by charge delocalization, as seen in the NBO analysis of similar compounds . These reactions and interactions would be relevant in the analysis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their molecular structure, vibrational frequencies, and electronic properties. For instance, the HOMO-LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity . The molecular electrostatic potential (MEP) analysis indicates the regions of negative and positive charge distribution, which can affect the molecule's interaction with other substances . The first hyperpolarizability is a property related to nonlinear optics and can be calculated to determine the potential applications of the compound in this field . These analyses would be essential for a comprehensive understanding of this compound.

Scientific Research Applications

Ligand Synthesis and Complex Formation

1-(4-Phenylphenyl)ethanamine has been utilized in the synthesis of chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with ZnII and CuII salts, exhibiting propeller-like spatial arrangements. Such structures are significant in coordination chemistry and can be applied in various fields including catalysis and molecular recognition (Canary et al., 1998).

Medicinal Chemistry and Drug Synthesis

The compound has been integrated into the synthesis of chalcones bearing N-substituted ethanamine tails, exhibiting potential antiamoebic activity. This highlights its relevance in drug discovery, particularly in developing treatments for parasitic infections (Zaidi et al., 2015).

Catalysis

This compound-based ligands have been employed in nickel(ii) complexes for catalyzing transfer hydrogenation of ketones. This application is crucial in industrial chemistry, particularly in the development of asymmetric synthesis methods (Kumah et al., 2019).

Pharmaceutical Intermediate Synthesis

The compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, its derivatives have been used in the synthesis of Bcl-2 inhibitors and Apremilast, highlighting its versatility in pharmaceutical chemistry https://consensus.app/papers/synthesis-apremilast-shan/9d78c01114475df3b03149f013c69400/?utm_source=chatgpt" target="_blank">(Youjun, 2010; Shan et al., 2015)

Catalytic Applications in Polymer Chemistry

This compound-based ligands have been used in palladium(ii) complexes for catalyzing methoxycarbonylation of styrene. This process is significant in the production of various polymers and materials (Ngcobo et al., 2021).

Environmental Applications

Derivatives of this compound have been employed in the development of electrochemical sensors for detecting heavy metals like mercury and cadmium. This application is crucial for environmental monitoring and pollution control (Shah et al., 2017).

properties

IUPAC Name

1-(4-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZRPPCCDKMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378064
Record name 1-(4-phenylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86217-82-5
Record name 1-(4-phenylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-phenylphenyl)ethan-1-amine
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